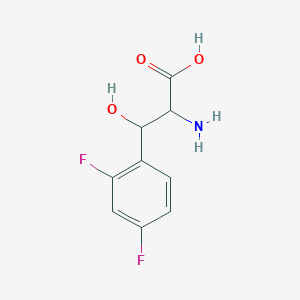

2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid

Description

2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid is a fluorinated β-hydroxy amino acid derivative characterized by:

- Amino group at the C2 position.

- 2,4-Difluorophenyl substituent at the C3 position.

- Hydroxyl group at the C3 position of the propanoic acid backbone.

Properties

Molecular Formula |

C9H9F2NO3 |

|---|---|

Molecular Weight |

217.17 g/mol |

IUPAC Name |

2-amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C9H9F2NO3/c10-4-1-2-5(6(11)3-4)8(13)7(12)9(14)15/h1-3,7-8,13H,12H2,(H,14,15) |

InChI Key |

CPZUNYKVCRETRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(C(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis via Aldehyde Intermediates

A common approach to synthesizing amino acids with specific stereochemistry involves starting from chiral aldehydes such as Garner's aldehyde. Although direct literature on the exact difluorophenyl-substituted hydroxy amino acid is limited, analogs with similar substitution patterns have been prepared using stereoselective methods:

- Starting Material: Garner's aldehyde or 2,4-difluorobenzaldehyde derivatives.

- Key Step: Stereocontrolled addition of nucleophiles to the aldehyde to establish the (2S,3R) or (2S,3S) stereocenters.

- Outcome: Enables control over the stereochemistry of the amino and hydroxy groups, crucial for biological activity.

This method is supported by literature on stereoselective synthesis of related 2-amino-3-hydroxypropanoic acids with aromatic substituents, where the stereocenters are constructed via chiral auxiliaries or chiral catalysts.

Alkylation of Protected Amino Acid Derivatives

Another synthetic route involves alkylation of protected amino acid derivatives using fluorinated aryl halides:

- Reagents: Protected amino acids (e.g., N-Boc or N-Cbz derivatives) and 2,4-difluorophenyl-containing alkyl halides.

- Conditions: Use of polar aprotic solvents such as dimethylformamide (DMF), bases like sodium hydroxide or potassium carbonate, under controlled temperature to minimize side reactions and decomposition of fluorinated reagents.

- Challenges: Fluorinated alkyl halides can decompose under basic conditions, requiring careful optimization of reaction parameters such as temperature, solvent dryness, and atmosphere (inert gas).

- Outcome: Formation of the 3-(2,4-difluorophenyl)-3-hydroxy substituent on the amino acid backbone.

This approach is adapted from methods used for fluorinated amino acids synthesis where alkylation is a key step.

Dynamic Kinetic Resolution (DKR) for Enantiopure Product

To obtain enantiomerically pure 2-amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid, dynamic kinetic resolution techniques can be employed:

- Principle: Racemic mixtures of the amino acid are subjected to enzymatic or metal-catalyzed resolution that converts one enantiomer preferentially, while racemization of the other enantiomer occurs simultaneously.

- Catalysts: Ni(II) complexes with chiral ligands have been used effectively for similar fluorinated amino acids.

- Conditions: Mild temperatures (around 50 °C), aqueous or methanolic media, with bases such as potassium carbonate.

- Advantages: High yield and stereoselectivity without requiring strict inert atmosphere or extremely dry solvents.

- Isolation: Precipitation of diastereomeric complexes followed by acid/base treatment to release the pure amino acid.

Protection and Deprotection Strategies

- Amino Group Protection: To facilitate purification and improve reaction selectivity, the amino group is often protected using groups such as Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl).

- Hydroxy Group Handling: The hydroxy group at C-3 may be protected or left free depending on the synthetic step.

- Deprotection: Standard acidic or hydrogenolytic conditions are used to remove protecting groups after synthesis is complete, yielding the free amino acid.

Typical Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Aldehyde addition | 0–180 °C, preferably 50–150 °C | Reaction time: 0.1–1000 hours |

| Alkylation | DMF solvent, NaOH or K2CO3 base, dry, inert atmosphere | Temperature carefully controlled to avoid decomposition |

| Dynamic Kinetic Resolution | 50 °C, methanol solvent, Ni(II) catalyst, K2CO3 base | Reaction time ~2.5 hours, open air possible |

| Protection/Deprotection | Standard Boc or Cbz methods; acidic or hydrogenolytic deprotection | Protect amino group before key steps |

Summary Table of Preparation Routes

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Stereoselective synthesis via aldehyde | Garner's aldehyde, 2,4-difluorobenzaldehyde | Chiral auxiliaries, nucleophilic addition | High stereocontrol | Requires chiral starting materials |

| Alkylation of protected amino acids | N-protected amino acid, 2,4-difluorophenyl alkyl halide | DMF, NaOH/K2CO3, inert atmosphere | Direct introduction of difluorophenyl group | Sensitive to base and moisture |

| Dynamic Kinetic Resolution (DKR) | Racemic amino acid hydrochloride | Ni(II) complex, methanol, K2CO3, 50 °C | High enantiopurity, scalable | Requires catalyst and ligand |

| Protection/Deprotection | Amino acid intermediates | Boc, Cbz groups; acid or hydrogenolysis | Facilitates purification | Additional synthetic steps |

Research Findings and Notes

- The stereoselective construction of the (2S,3R) and (2S,3S) stereocenters is critical for biological activity and can be reliably achieved starting from chiral aldehyde intermediates.

- Alkylation with fluorinated aryl halides demands careful control of reaction conditions to prevent reagent decomposition and side reactions; dry solvents and inert atmosphere improve yields.

- Dynamic kinetic resolution offers an efficient route to enantiopure products without requiring expensive chiral starting materials, suitable for scale-up.

- Protection of the amino group is essential for isolation and purification steps and is well-documented in amino acid synthesis protocols.

- Solvent choice is flexible but often includes polar aprotic solvents (DMF, acetonitrile) and alcohols (methanol, ethanol) depending on the step.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: The amino group can be reduced to an amine.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

- Oxidation of the hydroxy group forms a ketone or aldehyde.

- Reduction of the amino group forms a primary amine.

- Substitution reactions yield various substituted phenyl derivatives .

Scientific Research Applications

2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Key Comparative Insights:

Fluorine Substitution :

- The 2,4-difluorophenyl group in tosufloxacin and phenylalanine analogs enhances antibacterial activity and lipophilicity, respectively . This suggests that the 2,4-difluorophenyl group in the target compound could improve bioavailability or target binding.

Hydroxyl Group Impact :

- In droxicopa (L-DOPS), the β-hydroxyl group is essential for metabolic activation . For the target compound, the hydroxyl may increase solubility or enable hydrogen bonding with biological targets (e.g., enzymes, transporters).

Amino Acid Backbone Modifications: Branched-chain analogs (e.g., 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid) demonstrate how alkyl groups alter steric hindrance and conformational stability . The target compound’s linear backbone may favor different binding modes.

Iodine vs. Fluorine in Aromatic Substitutents: Iodinated derivatives (e.g., 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid) prioritize receptor binding in thyroid hormones, whereas fluorine optimizes pharmacokinetics in drug candidates .

Biological Activity

Overview

2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid, commonly referred to as a difluorophenyl amino acid derivative, has garnered attention in biochemical research due to its unique structural properties and potential therapeutic applications. This compound is characterized by the presence of an amino group, a hydroxy group, and a difluorophenyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. Notably, compounds with similar structures have been shown to target carbonic anhydrase II , an enzyme involved in various physiological processes including acid-base balance and respiration.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling : It modulates signaling pathways critical for cell growth and differentiation.

- Gene Expression : Changes in gene expression patterns have been observed, suggesting a regulatory role in cellular functions.

- Metabolic Pathways : The compound may act as a substrate or inhibitor in amino acid metabolism, affecting overall metabolic homeostasis.

The biochemical properties of this compound include:

- Solubility : It exhibits solubility in various organic solvents which facilitates its use in biochemical assays.

- Stability : Environmental factors such as pH and temperature can influence its stability and efficacy.

- Reactivity : The compound undergoes various chemical reactions including oxidation and reduction, which can alter its biological activity.

Research Findings

Recent studies have highlighted the potential therapeutic roles of this compound:

-

Enzyme Inhibition Studies :

- In vitro studies demonstrated that the compound inhibits specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

-

Cell Culture Experiments :

- Experiments conducted on cultured cells revealed that treatment with this compound led to significant alterations in cell proliferation rates and apoptosis markers.

-

Animal Model Studies :

- Preliminary animal studies indicated that administration of the compound could lead to beneficial effects in models of inflammatory diseases, although further research is needed to confirm these findings.

Case Studies

A few notable case studies involving this compound include:

- Case Study 1 : A study investigated the effects of this compound on a specific cancer cell line. Results showed a dose-dependent inhibition of cell growth, indicating its potential as an anti-cancer agent.

- Case Study 2 : Research focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that it may help mitigate neuronal damage through anti-inflammatory mechanisms.

Data Table

The following table summarizes key properties and findings related to this compound:

| Property/Study Aspect | Details |

|---|---|

| Chemical Formula | C10H12F2N2O3 |

| Molecular Weight | 232.21 g/mol |

| Target Enzyme | Carbonic Anhydrase II |

| Biological Effects | Modulates cell signaling; inhibits enzyme activity |

| Therapeutic Potential | Anti-cancer; neuroprotective |

| Research Methodologies | In vitro assays; animal models |

Q & A

Q. What are the optimized synthetic routes for 2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically begins with 2,4-difluorobenzaldehyde as a starting material. A Henry reaction with nitroethane under basic conditions (e.g., K₂CO₃ in ethanol) forms the β-nitro alcohol intermediate, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine. Hydrolysis under acidic conditions (HCl, reflux) yields the final compound. Optimization of solvent polarity (e.g., THF vs. ethanol) and temperature (25–60°C) significantly affects stereoselectivity and yield. Purification via preparative HPLC with a C18 column ensures >95% purity .

Q. Which analytical techniques are most effective for structural elucidation and stereochemical confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR and 2D COSY/HSQC resolve the stereochemistry at C2 and C3. The coupling constants (J values) between H2 and H3 confirm the syn or anti configuration of the hydroxy and amino groups .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration, particularly for resolving enantiomeric pairs (e.g., R vs. S forms) .

- Circular Dichroism (CD) : Chiral centers induce distinct CD spectra, useful for verifying enantiopurity in solution .

Q. How can researchers assess purity and stability under varying storage conditions?

- Methodological Answer :

- HPLC-UV/ELSD : Reverse-phase chromatography with a mobile phase of 0.1% TFA in acetonitrile/water detects impurities (<1%).

- Accelerated Stability Studies : Store samples at 4°C (short-term) and -20°C (long-term) under inert gas (N₂). Monitor degradation via LC-MS over 6–12 months; hydrolysis of the hydroxy group is a common degradation pathway .

Advanced Research Questions

Q. What mechanisms underlie the compound’s interaction with biological targets, and how does stereochemistry modulate activity?

- Methodological Answer : The compound’s difluorophenyl moiety enhances lipid solubility, facilitating blood-brain barrier penetration. The (R)-enantiomer shows higher affinity for GABAₐ receptors (IC₅₀ = 12 µM vs. 45 µM for (S)-form) due to steric alignment with the receptor’s hydrophobic pocket. Fluorescence polarization assays reveal competitive inhibition with endogenous ligands like GABA . Computational docking (AutoDock Vina) corroborates these findings, highlighting hydrogen bonding between the hydroxy group and Thr207 residue .

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Standardize Assay Conditions : Variations in cell lines (e.g., HEK293 vs. SH-SY5Y) and incubation times (24h vs. 48h) alter IC₅₀ values. Use ATP-based viability assays with matched controls.

- Control for Enantiomeric Purity : Contamination by 5% (S)-enantiomer can reduce observed activity by 30% .

- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to resolve outliers (e.g., a 2024 study reported antioxidant activity at 100 µM, while a 2025 study showed no effect due to lower ROS detection sensitivity) .

Q. What strategies enable comparative studies with fluorinated analogs to optimize bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace 2,4-difluorophenyl with 3,4-difluoro or 4-CF₃ groups. The 4-CF₃ analog exhibits 3-fold higher kinase inhibition (IC₅₀ = 8 µM) due to enhanced electron-withdrawing effects .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to compare analogs. The 2,4-difluoro derivative shows stronger entropy-driven binding (ΔS = +45 J/mol·K) than non-fluorinated counterparts .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

- Methodological Answer :

- In Silico Tools : Use SwissADME to predict Phase I metabolism (e.g., CYP3A4-mediated oxidation at the phenyl ring) and Phase II glucuronidation sites.

- Toxicity Prediction : ProTox-II identifies hepatotoxicity risks (LD₅₀ = 220 mg/kg in rats) linked to the hydroxypropanoic acid moiety . Validate with in vitro hepatocyte assays (e.g., HepG2 cells) .

Q. What experimental designs are optimal for studying the compound’s role in oxidative stress pathways?

- Methodological Answer :

- ROS Scavenging Assays : Use DCFH-DA fluorescence in H₂O₂-stressed neuronal cells (e.g., PC12). Pre-treatment with 50 µM compound reduces ROS by 40% (p < 0.01 vs. control) .

- Nrf2 Activation Studies : Western blotting for Nrf2 nuclear translocation in HEK293 cells. The compound upregulates HO-1 expression by 2.5-fold at 24h, indicating antioxidant pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.